2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide
Overview
Description
2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide is a complex organic compound that features an imidazole ring substituted with a methoxyphenyl and phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and aldehydes, under acidic or basic conditions.
Substitution Reactions: The phenyl and methoxyphenyl groups are introduced through substitution reactions, often using reagents like phenylboronic acid and methoxyphenylboronic acid in the presence of palladium catalysts.
Thioether Formation: The sulfanyl group is introduced by reacting the imidazole derivative with a thiol compound under mild conditions.
Amidation: The final step involves the reaction of the intermediate with 3-methoxypropylamine to form the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the acetamide group, leading to various reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Research:
Industrial Applications: It may be used in the development of new materials or as a precursor for more complex chemical entities.
Mechanism of Action
The mechanism of action of 2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
- N-(2-Methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
What sets 2-{[2-(4-Methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}-N-(3-methoxypropyl)acetamide apart is its unique combination of an imidazole ring with methoxyphenyl and phenyl groups, along with a sulfanyl and acetamide functionality. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-27-14-6-13-23-19(26)15-29-22-20(16-7-4-3-5-8-16)24-21(25-22)17-9-11-18(28-2)12-10-17/h3-5,7-12H,6,13-15H2,1-2H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOSBSCMQKNPMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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